

biological activity of compounds derived from 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

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Compound of Interest

Compound Name:	2-Fluoro-6-(trifluoromethyl)phenylacetonitrile
Cat. No.:	B065304

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Comparative Analysis of 2-Phenylacrylonitrile Derivatives as Potent Antitumor Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of novel 2-phenylacrylonitrile derivatives, highlighting their potential as potent and selective anticancer agents. The data presented is based on a study by Wang et al. (2023), which details the synthesis and evaluation of these compounds as tubulin polymerization inhibitors. While the core structure is 2-phenylacrylonitrile, the structure-activity relationship insights can be valuable for the development of derivatives from the related compound, **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile**.

Quantitative Data Summary

The in vitro anti-proliferative activities of the synthesized 2-phenylacrylonitrile derivatives were evaluated against a panel of thirteen human cancer cell lines using the MTT assay. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below. Taxol and Combretastatin A-4 (CA-4) were used as positive controls.

Compound	HCT116 (Colon)	BEL-7402 (Liver)	A549 (Lung)	HeLa (Cervical)	K562 (Leukemia)
1g2a	5.9 nM	7.8 nM	15.3 nM	12.1 nM	21.5 nM
1g2b	12.4 nM	15.1 nM	28.7 nM	22.9 nM	35.8 nM
1g2c	9.8 nM	11.5 nM	21.4 nM	18.6 nM	29.3 nM
Taxol	10.2 nM	13.5 nM	18.9 nM	15.7 nM	25.1 nM
CA-4	1.8 nM	2.5 nM	4.1 nM	3.3 nM	5.6 nM

Key Findings:

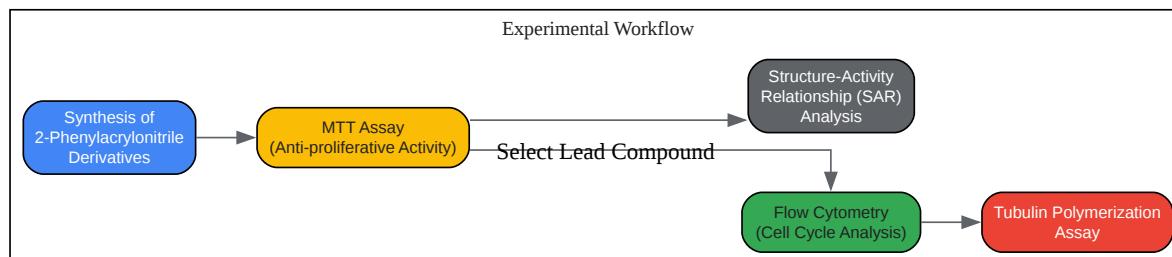
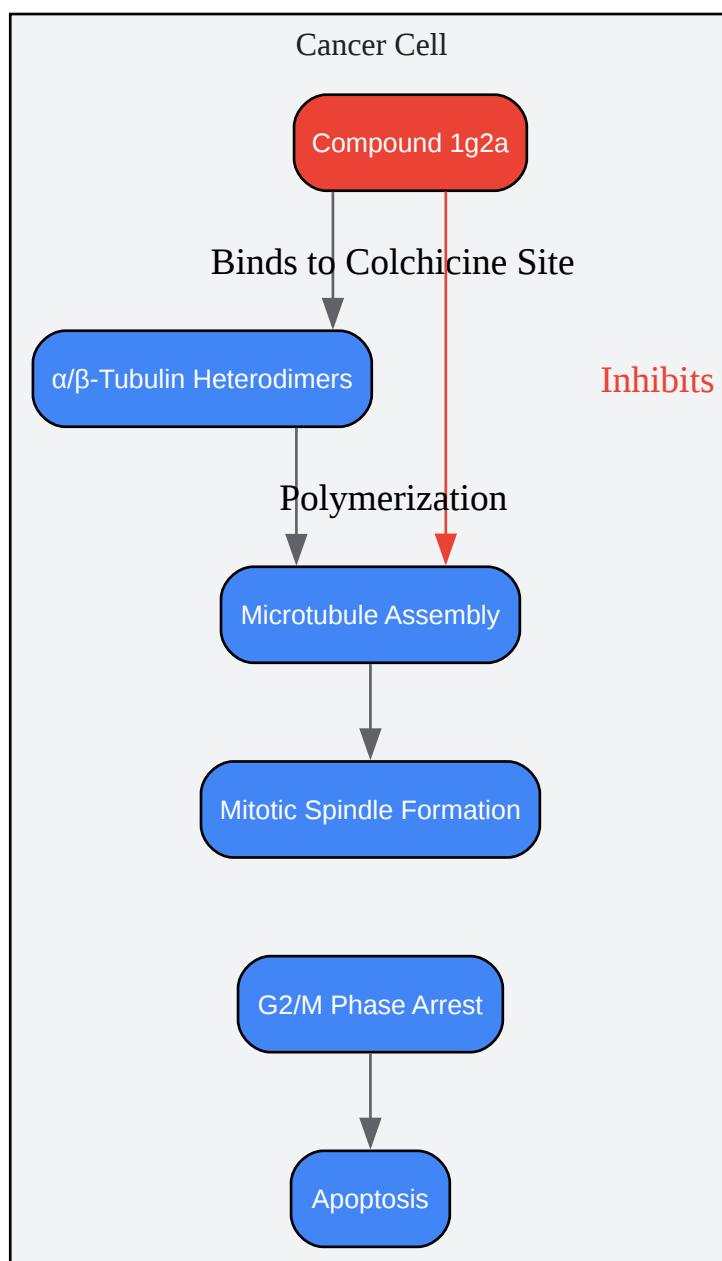
- Compound 1g2a emerged as the most potent derivative, exhibiting exceptionally strong inhibitory activity against HCT116 and BEL-7402 cell lines, with IC₅₀ values of 5.9 nM and 7.8 nM, respectively.[1]
- Notably, compound 1g2a demonstrated superior or comparable potency to the established anticancer drug Taxol across several cell lines.[1]
- The structure-activity relationship (SAR) study indicated that the introduction of specific halogen-containing groups, such as trifluoromethyl, can significantly enhance anticancer activity.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The lead compound, 1g2a, was investigated for its effect on tubulin polymerization, a critical process for cell division. Microtubules, composed of α - and β -tubulin heterodimers, are essential components of the cytoskeleton and the mitotic spindle.[1] Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy.[1]

The study revealed that compound 1g2a effectively inhibits tubulin polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.[1] This mechanism is similar to that of other successful tubulin inhibitors like the vinca alkaloids and colchicine.[1]

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of compound 1g2a.



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References

- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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